
2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Chemical Reactions Research has delved into the synthesis of compounds through various chemical reactions, exploring the capabilities and modifications of the molecular structure for enhanced performance. The synthesis of substituted benzoquinazolinones via Buchwald–Hartwig amination demonstrates the preparation of derivatives with potential anticancer activities, showcasing the methodological advancements in creating complex molecules (Nowak et al., 2014). Similarly, the development of N-Methylated 1,8-Diaminonaphthalenes as bifunctional nucleophiles in reactions with α,ω-Dihalogenoalkanes facilitates the construction of novel heterocyclic structures, indicating the compound's utility in synthesizing new organic receptors (Ozeryanskii et al., 2020).
Biological Activity and Anticancer Potential Studies have also explored the biological activity of compounds, including their potential anticancer properties. For example, the preparation, single-crystal structure, and antibacterial activity of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpho-line-N-(naphthalene-1-yl)propionamide highlighted not only the structural characterization but also the biological implications of such molecules (Cai Zhi, 2010). Additionally, the investigation of cognitive enhancing agents and their antiamnestic and antihypoxic activities further demonstrates the diverse applications of these compounds in therapeutic contexts (Ono et al., 1995).
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-11-6-12-23(30-2)24(22)25(28)26-17-21(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,21H,13-17H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROOLYJVUMFSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
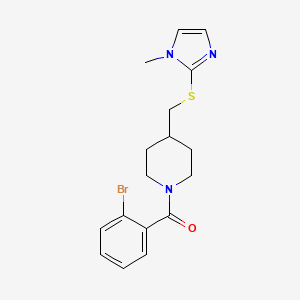

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2371342.png)
![Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B2371347.png)
![7-Butyl-5-ethylsulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2371348.png)

![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)
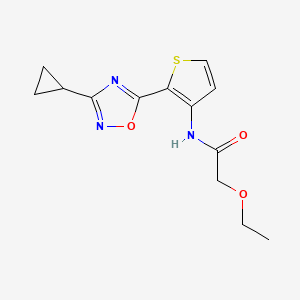
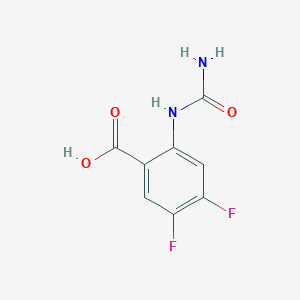
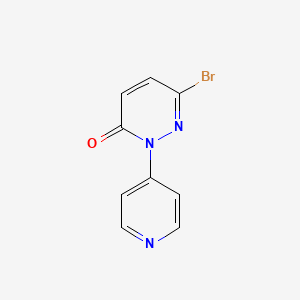
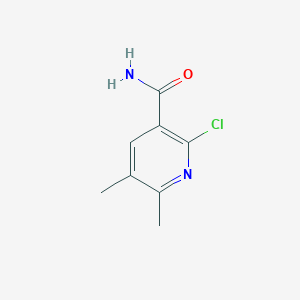
![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)
